5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-2’-fluoro-3’-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl structure, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-3’-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Suzuki-Miyaura Coupling:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-fluoro-3’-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen substitution reactions, particularly involving the bromine and fluorine atoms.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Acidic or basic medium
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Mild to moderate temperatures
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Varies depending on the nucleophile and desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group will yield a carboxylic acid, while reduction will yield a primary alcohol.
Scientific Research Applications
5’-Bromo-2’-fluoro-3’-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Research into its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-fluoro-3’-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways. The presence of the aldehyde group allows it to participate in nucleophilic addition reactions, while the halogen substituents can influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5’-Bromo-2’-fluoro-3’-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to its specific combination of substituents and functional groups, which confer distinct reactivity and properties. Its structure allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C14H10BrFO |
---|---|
Molecular Weight |
293.13 g/mol |
IUPAC Name |
4-(5-bromo-2-fluoro-3-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H10BrFO/c1-9-6-12(15)7-13(14(9)16)11-4-2-10(8-17)3-5-11/h2-8H,1H3 |
InChI Key |
HBVIFWLYHYDOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C2=CC=C(C=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.